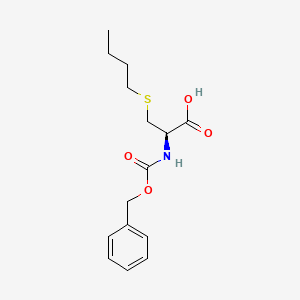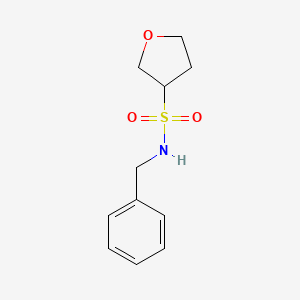
N-benzyloxolane-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyloxolane-3-sulfonamide is a compound belonging to the sulfonamide class, which is characterized by the presence of a sulfonamide functional group (-SO2NH2) Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxolane-3-sulfonamide typically involves the reaction of benzyloxolane with sulfonyl chloride in the presence of a base. One common method includes the use of sodium hydroxide as the base and an organic solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-benzyloxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives .
科学的研究の応用
N-benzyloxolane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-benzyloxolane-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds have similar structural features and are used as building blocks in medicinal chemistry.
Uniqueness
N-benzyloxolane-3-sulfonamide stands out due to its unique oxolane ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H15NO3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
N-benzyloxolane-3-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c13-16(14,11-6-7-15-9-11)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChIキー |
JKTQDHNOLACZHM-UHFFFAOYSA-N |
正規SMILES |
C1COCC1S(=O)(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



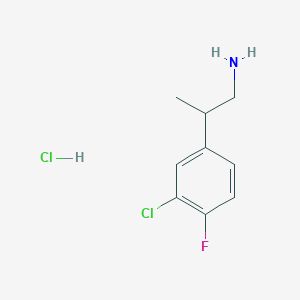
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
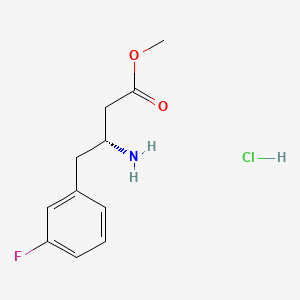
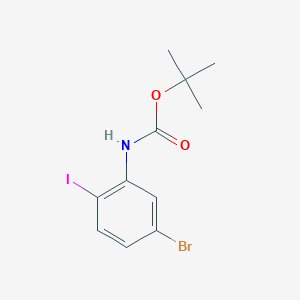
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)

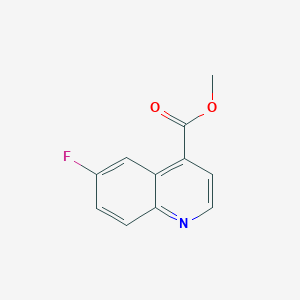
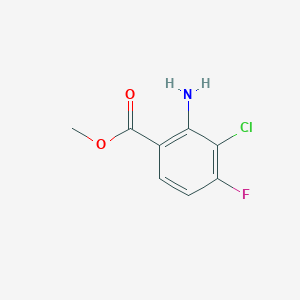
![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
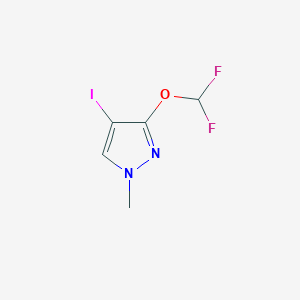

![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
